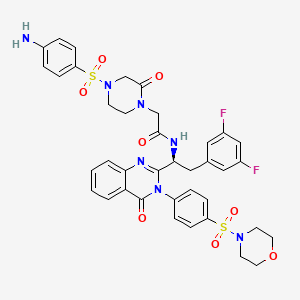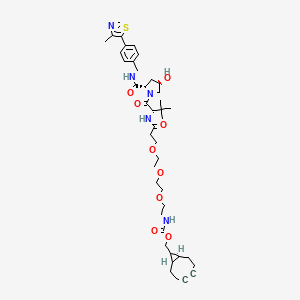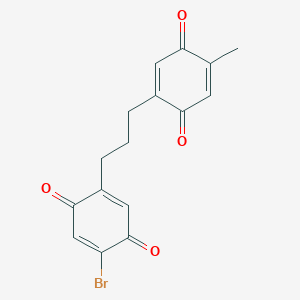
1(2H)-Pyridazineacetic acid, 3,6-dihydro-3,6-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Pyridazineacetic acid, 3,6-dihydro-3,6-dioxo- is a heterocyclic organic compound that belongs to the pyridazine family This compound is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2, and it has two keto groups at positions 3 and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridazineacetic acid, 3,6-dihydro-3,6-dioxo- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with maleic anhydride can lead to the formation of the pyridazine ring, followed by subsequent oxidation to introduce the keto groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1(2H)-Pyridazineacetic acid, 3,6-dihydro-3,6-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional keto or carboxyl groups, while reduction can produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
1(2H)-Pyridazineacetic acid, 3,6-dihydro-3,6-dioxo- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1(2H)-Pyridazineacetic acid, 3,6-dihydro-3,6-dioxo- involves its interaction with molecular targets such as enzymes and receptors. The compound’s keto groups can form hydrogen bonds with active sites, influencing the activity of enzymes. Additionally, the nitrogen atoms in the pyridazine ring can participate in coordination with metal ions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: A simpler analog without the acetic acid and keto groups.
Pyridazine-3,6-dione: Similar structure but lacks the acetic acid moiety.
Pyridazine-4-carboxylic acid: Contains a carboxyl group at position 4 instead of the acetic acid group.
Uniqueness
1(2H)-Pyridazineacetic acid, 3,6-dihydro-3,6-dioxo- is unique due to the presence of both acetic acid and keto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H5N2O4+ |
|---|---|
Molekulargewicht |
169.11 g/mol |
IUPAC-Name |
2-(3,6-dioxopyridazin-1-ium-1-yl)acetic acid |
InChI |
InChI=1S/C6H4N2O4/c9-4-1-2-5(10)8(7-4)3-6(11)12/h1-2H,3H2/p+1 |
InChI-Schlüssel |
AKNLVHQEOPVWRF-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC(=O)[N+](=NC1=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


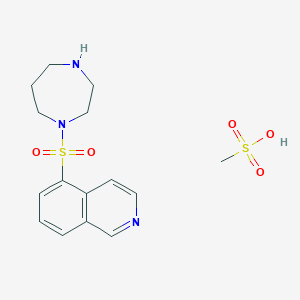
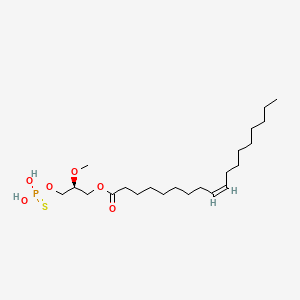
![(E)-3-[4-[(2R,3R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B12368773.png)


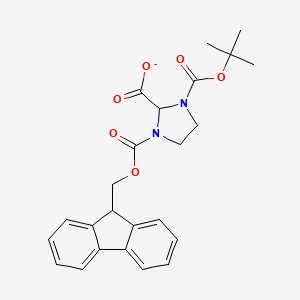

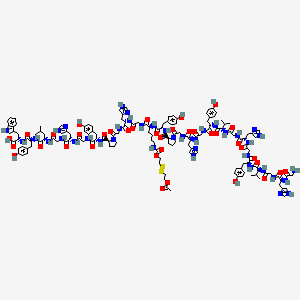
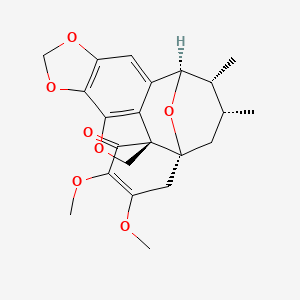
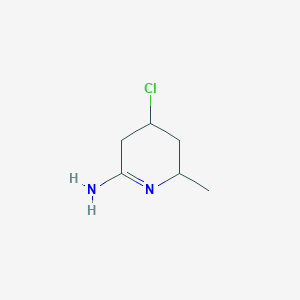
![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)
